molecular formula C18H8Cl4F8N2O2 B10935318 N,N'-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

N,N'-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

Cat. No.: B10935318
M. Wt: 578.1 g/mol
InChI Key: UELSMCVGHVFTFI-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a synthetic organic compound characterized by the presence of two 2,4-dichlorophenyl groups and an octafluorohexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of 2,4-dichloroaniline with a fluorinated hexanediamide precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure the complete conversion of reactants to the target compound.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the fluorinated hexanediamide precursor. This precursor is then reacted with 2,4-dichloroaniline under optimized conditions to achieve high yields and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the compound.

    Hydrolysis: Products include 2,4-dichloroaniline and fluorinated carboxylic acids.

Scientific Research Applications

N,N’-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Due to its fluorinated backbone, the compound is investigated for use in the development of advanced materials with unique properties such as hydrophobicity and chemical resistance.

    Biological Studies: The compound’s interactions with biological systems are explored to understand its potential as a bioactive molecule.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The compound’s dichlorophenyl groups and fluorinated backbone allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,4-dichlorophenyl)hexanediamide: Similar structure but lacks the fluorinated backbone.

    N,N’-bis(4-chlorophenyl)hexanediamide: Similar structure with different substitution pattern on the phenyl rings.

    N,N’-bis(2,4-dimethylphenyl)hexanediamide: Similar structure with methyl groups instead of chlorine atoms.

Uniqueness

N,N’-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to its highly fluorinated backbone, which imparts distinct chemical and physical properties. This fluorination enhances the compound’s stability, hydrophobicity, and resistance to chemical degradation, making it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C18H8Cl4F8N2O2

Molecular Weight

578.1 g/mol

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

InChI

InChI=1S/C18H8Cl4F8N2O2/c19-7-1-3-11(9(21)5-7)31-13(33)15(23,24)17(27,28)18(29,30)16(25,26)14(34)32-12-4-2-8(20)6-10(12)22/h1-6H,(H,31,33)(H,32,34)

InChI Key

UELSMCVGHVFTFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(C(C(C(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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